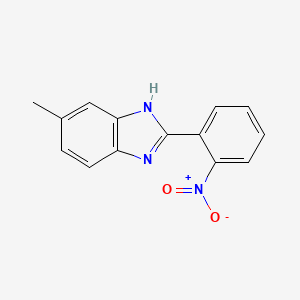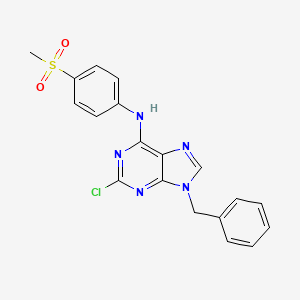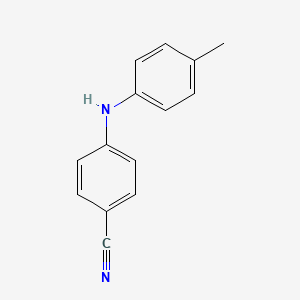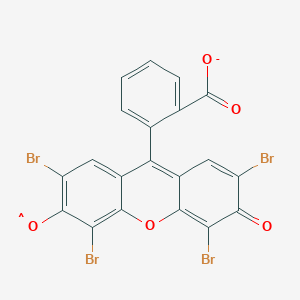
3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” is a complex organic compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various scientific and industrial applications. This particular compound, with its multiple bromine substitutions and carboxyphenyl group, exhibits unique chemical properties that make it valuable in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” typically involves multi-step organic reactions. The process may start with the preparation of the xanthene core, followed by bromination and the introduction of the carboxyphenyl group. Common reagents used in these reactions include bromine, carboxylic acids, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the bromine atoms or the carboxyphenyl group, resulting in different reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized xanthenes.
Applications De Recherche Scientifique
“3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” has several applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy to label and visualize biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of fluorescent materials and sensors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: Known for its strong fluorescence and used in various imaging applications.
Eosin: A brominated xanthene dye used in histology and cytology.
Uniqueness
“3H-Xanthen-6-yloxy, 2,4,5,7-tetrabromo-9-(2-carboxyphenyl)-3-oxo-, ion(1-)” stands out due to its multiple bromine substitutions and carboxyphenyl group, which enhance its fluorescence properties and make it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C20H6Br4O5- |
|---|---|
Poids moléculaire |
645.9 g/mol |
InChI |
InChI=1S/C20H7Br4O5/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25/h1-6H,(H,27,28)/p-1 |
Clé InChI |
DKBUXZBOCVYZHP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O])Br)Br)Br)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


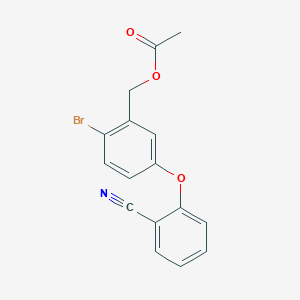
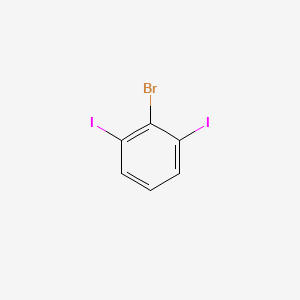
![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)
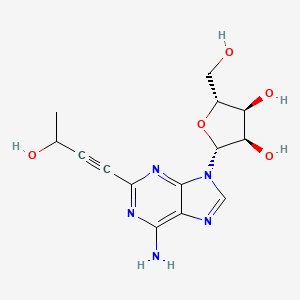

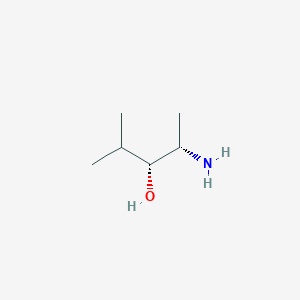
![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/no-structure.png)

![Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate](/img/structure/B12938610.png)

